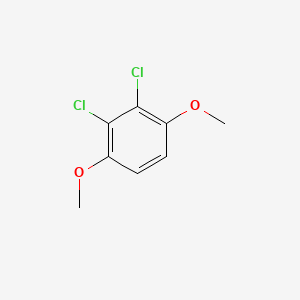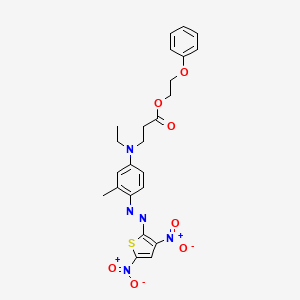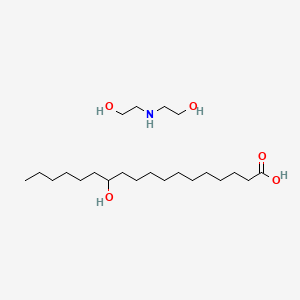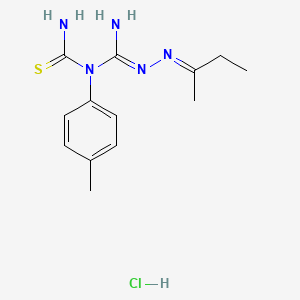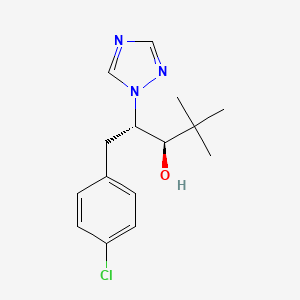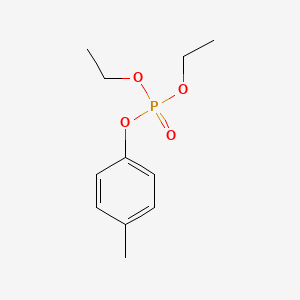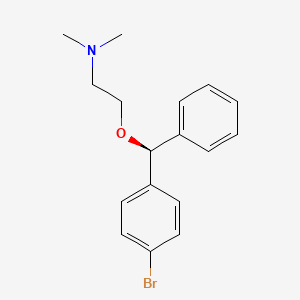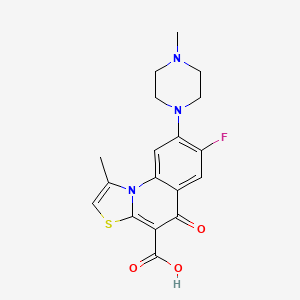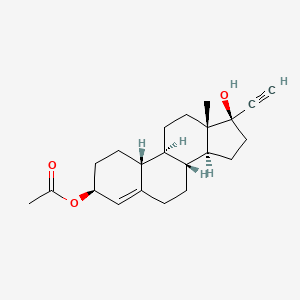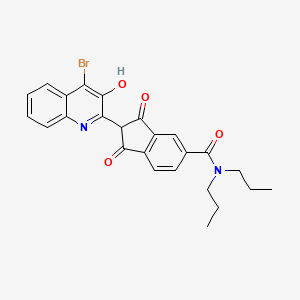
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- typically involves multi-step organic reactions. The process begins with the preparation of the indene core, followed by the introduction of the quinoline moiety and the functional groups. Common reagents used in these reactions include bromine, quinoline derivatives, and various amides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the quinoline moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-5-carboxamide derivatives: Compounds with similar indene cores but different substituents.
Quinoline derivatives: Molecules with the quinoline moiety but varying functional groups.
Dioxo compounds: Compounds containing the dioxo functional group in different structural contexts.
Uniqueness
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-2,3-dihydro-1,3-dioxo-N,N-dipropyl- is unique due to its combination of an indene core, a quinoline moiety, and multiple functional groups
Properties
CAS No. |
78334-00-6 |
|---|---|
Molecular Formula |
C25H23BrN2O4 |
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-(4-bromo-3-hydroxyquinolin-2-yl)-1,3-dioxo-N,N-dipropylindene-5-carboxamide |
InChI |
InChI=1S/C25H23BrN2O4/c1-3-11-28(12-4-2)25(32)14-9-10-15-17(13-14)23(30)19(22(15)29)21-24(31)20(26)16-7-5-6-8-18(16)27-21/h5-10,13,19,31H,3-4,11-12H2,1-2H3 |
InChI Key |
ORZLXNFZHASYAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


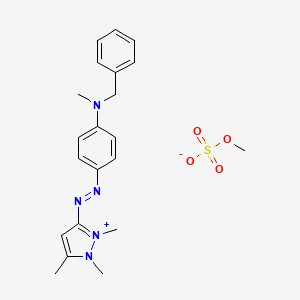
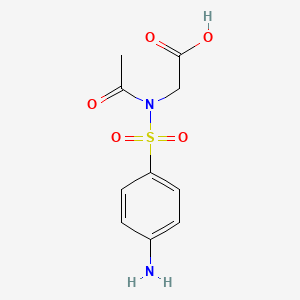
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
